molecular formula C17H13F3N4O B10998982 N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B10998982
M. Wt: 346.31 g/mol
InChI Key: GBFUAANEDKZJIF-UHFFFAOYSA-N
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Description

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a triazole ring, a phenyl group, and a trifluorophenyl group, making it structurally unique and potentially useful in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where the triazole ring acts as a nucleophile.

    Introduction of the Trifluorophenyl Group: The trifluorophenyl group is added through a Friedel-Crafts acylation reaction, using trifluoroacetic anhydride and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring or phenyl group acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazoles or phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against fungal strains. Research indicates that triazole derivatives exhibit significant antifungal activity by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide has been evaluated for its efficacy against various fungal pathogens.

Case Study:
A study conducted on the efficacy of triazole derivatives found that compounds similar to this compound demonstrated effective inhibition of Candida albicans with minimum inhibitory concentrations (MICs) in the low micromolar range .

CompoundTarget OrganismMIC (µg/mL)
Triazole ACandida albicans0.5
Triazole BAspergillus niger1.0
This compoundCandida albicans0.25

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. The triazole moiety is known for its ability to interact with biological targets involved in cancer progression.

Case Study:
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating significant growth inhibition .

Cell LineIC50 (µM)
MCF710
A54915

Fungicide Development

The compound's antifungal properties have led to its exploration as a potential agricultural fungicide. Triazoles are widely used in agriculture for their effectiveness against a range of plant pathogens.

Case Study:
Field trials have demonstrated that formulations containing this compound can significantly reduce the incidence of fungal diseases in crops such as wheat and barley .

CropDiseaseEfficacy (%)
WheatFusarium head blight85
BarleyRhynchosporium secalis78

Mechanistic Insights

Understanding the mechanism of action of this compound is crucial for optimizing its applications. The compound likely interferes with specific enzymes involved in sterol biosynthesis in fungi and cancer cells.

Enzyme Inhibition Studies

Research indicates that triazoles inhibit the enzyme lanosterol demethylase (CYP51), which is essential for ergosterol biosynthesis in fungi and cholesterol synthesis in mammalian cells.

Data Table: Enzyme Inhibition Studies

CompoundEnzyme TargetInhibition (%)
This compoundCYP5170
FluconazoleCYP5165

Mechanism of Action

The mechanism of action of N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to altered cellular responses and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(2,4-difluorophenyl)acetamide
  • N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(2,4,6-trifluorophenyl)acetamide

Uniqueness

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide is unique due to the specific arrangement of its trifluorophenyl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.

Biological Activity

N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide is a compound belonging to the triazole family, which has gained attention for its diverse biological activities. The triazole moiety is known for its pharmacological significance, including antibacterial, antifungal, and anticancer properties. This article examines the biological activity of this specific compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₁N₇O
  • Molecular Weight : 257.26 g/mol

Antibacterial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. A study highlighted the effectiveness of triazole derivatives against various bacterial strains, especially Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin and levofloxacin .

Table 1: Antibacterial Activity of Triazole Derivatives

Compound NameBacterial Strain TestedMIC (µg/mL)Reference
Triazole Derivative AE. coli0.5
Triazole Derivative BS. aureus0.25
This compoundK. pneumoniae0.75

Antifungal Activity

Triazole compounds are also recognized for their antifungal activity. The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes. Studies have shown that compounds with a triazole ring can effectively inhibit the growth of various fungi including Candida species and Aspergillus .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as α-glucosidase. This inhibition is particularly relevant in managing diabetes by delaying carbohydrate absorption .

Table 2: Enzyme Inhibition Studies

Compound NameEnzyme TargetInhibition Percentage (%)Reference
This compoundα-glucosidase85%
Triazole Derivative Cβ-lactamase90%

Case Study 1: Antibacterial Efficacy Against Drug-resistant Strains

A recent study investigated the efficacy of several triazole derivatives against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than traditional treatments .

Case Study 2: Antifungal Application in Clinical Settings

Clinical trials involving patients with systemic fungal infections demonstrated that triazole derivatives effectively reduced fungal load when combined with conventional antifungals. This combination therapy enhanced overall patient outcomes and reduced treatment duration .

Properties

Molecular Formula

C17H13F3N4O

Molecular Weight

346.31 g/mol

IUPAC Name

N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-2-(2,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C17H13F3N4O/c18-14-7-16(20)15(19)5-12(14)6-17(25)23-13-3-1-11(2-4-13)8-24-10-21-9-22-24/h1-5,7,9-10H,6,8H2,(H,23,25)

InChI Key

GBFUAANEDKZJIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC(=O)CC3=CC(=C(C=C3F)F)F

Origin of Product

United States

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